molecular formula C8H9IN2O B1328593 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine CAS No. 944709-71-1

2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Cat. No.: B1328593
CAS No.: 944709-71-1
M. Wt: 276.07 g/mol
InChI Key: BFSSIZXXDZOAQZ-UHFFFAOYSA-N
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Description

2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a dimethylamino group at the 2-position, a formyl group at the 3-position, and an iodine atom at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine typically involves the iodination of 2-(N,N-Dimethylamino)-3-formylpyridine. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide. The reaction conditions usually involve low temperatures and acidic conditions to facilitate the diazotization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include azido or thiol derivatives.

    Oxidation: The major product is 2-(N,N-Dimethylamino)-3-carboxy-4-iodopyridine.

    Reduction: The major product is 2-(N,N-Dimethylamino)-3-hydroxymethyl-4-iodopyridine.

    Coupling Reactions: The products are various biaryl compounds.

Scientific Research Applications

2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dimethylamino group can act as a nucleophile, while the formyl group can undergo oxidation or reduction. The iodine atom can be substituted by other nucleophiles, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-(N,N-Dimethylamino)-3-formylpyridine: Lacks the iodine atom, making it less reactive in substitution reactions.

    4-Dimethylaminopyridine: Lacks the formyl group and iodine atom, making it less versatile in chemical reactions.

    2-(N,N-Dimethylamino)-4-iodopyridine: Lacks the formyl group, limiting its applications in oxidation and reduction reactions.

Uniqueness

2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine is unique due to the presence of all three functional groups (dimethylamino, formyl, and iodine), which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and various scientific research applications.

Properties

IUPAC Name

2-(dimethylamino)-4-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O/c1-11(2)8-6(5-12)7(9)3-4-10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSSIZXXDZOAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650104
Record name 2-(Dimethylamino)-4-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944709-71-1
Record name 2-(Dimethylamino)-4-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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